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Cat. No.: B10784879

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimers
This document is intended for informational purposes only and does not constitute legal or

medical advice. Proheptazine is a controlled substance with significant potential for abuse and

is subject to strict regulatory control. All research activities involving Proheptazine must be

conducted in full compliance with all applicable national and international laws and regulations.

Introduction
Proheptazine, chemically known as 1,3-dimethyl-4-phenyl-4-propionoxyazacycloheptane, is a

synthetic opioid analgesic developed in the 1960s.[1] Structurally related to pethidine, it

exhibits effects typical of opioid agonists, including analgesia. This guide provides an in-depth

overview of the legal and regulatory landscape surrounding Proheptazine and outlines key

experimental protocols relevant to its research. Due to its age and limited research history,

publicly available quantitative pharmacological data is scarce. Therefore, this guide also

presents standardized methodologies for determining such data.
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Legal and Regulatory Status
Proheptazine is a strictly controlled substance in numerous jurisdictions worldwide due to its

high potential for abuse. Researchers must adhere to the specific legal frameworks of the

country in which they operate.

International and National Controls
The legal status of Proheptazine is summarized in the table below. This information is based

on available public records and is subject to change. Researchers are advised to consult the

latest official publications from their respective national regulatory agencies.

Jurisdiction Legal Status Regulatory Body/Act Notes

United States Schedule I[2]
Controlled

Substances Act

No currently accepted

medical use and a

high potential for

abuse.[2]

United Kingdom Class A
Misuse of Drugs Act

1971

Substances with the

highest potential for

harm.

Germany Anlage I
Betäubungsmittelgese

tz (BtMG)

Non-marketable

narcotics, requiring a

special license for

research.

Canada Schedule I
Controlled Drugs and

Substances Act

Substances with a

high potential for

abuse.

Australia Prohibited Substance

Standard for the

Uniform Scheduling of

Medicines and

Poisons (SUSMP)

Use in research is

highly restricted.

Brazil
List A1

(Entorpecentes)

Agência Nacional de

Vigilância Sanitária

(ANVISA)

Narcotic substances

under strict control.
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Table 1: Legal and Regulatory Status of Proheptazine in Selected Jurisdictions.

Quantitative Pharmacological Data
Comprehensive quantitative pharmacological data for Proheptazine is not readily available in

the public domain. The following table outlines the key parameters that would need to be

determined to characterize its pharmacological profile. The subsequent sections detail the

experimental protocols to obtain this data.

Parameter Description Typical Units Significance

Binding Affinity (Ki)

The equilibrium

dissociation constant,

representing the

affinity of a ligand for

a receptor. A lower Ki

indicates higher

affinity.[3][4][5]

nM or µM

Determines the

concentration range at

which the compound

interacts with its target

receptor.

Efficacy (EC50/IC50)

The concentration of a

drug that produces

50% of the maximal

effect (EC50) or

inhibits a response by

50% (IC50).[6][7][8][9]

[10]

nM or µM

Measures the potency

of the compound as

an agonist or

antagonist.

In Vivo Potency

(ED50)

The dose of a drug

that produces a

therapeutic effect in

50% of the population.

[11]

mg/kg

Indicates the dose

required to produce a

desired physiological

effect, such as

analgesia.

Table 2: Key Pharmacological Parameters for Proheptazine Research.

Experimental Protocols
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The following sections provide detailed methodologies for the synthesis, in vitro

characterization, and in vivo evaluation of Proheptazine and its analogs.

Chemical Synthesis
The synthesis of Proheptazine was first described by Diamond et al. in 1964.[1] While the full

detailed protocol from the original publication is not widely accessible, the general approach

involves the synthesis of the azepane ring system followed by esterification. Researchers

should refer to the original publication for specific reaction conditions, reagents, and purification

methods.

Logical Workflow for Proheptazine Synthesis

Starting Materials Synthesis of Azepane Ring Introduction of Phenyl Group N-methylation and C3-methylation Esterification with Propionic Anhydride Purification Proheptazine

Click to download full resolution via product page

Caption: General synthetic workflow for Proheptazine.

In Vitro Assays
This protocol describes a competitive radioligand binding assay to determine the binding affinity

(Ki) of Proheptazine for opioid receptors (μ, δ, and κ).

Materials:

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

Radioligand (e.g., [³H]-DAMGO for μ-opioid receptor).

Proheptazine hydrochloride.

Non-specific binding control (e.g., naloxone).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

96-well plates.
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Scintillation counter.

Procedure:

Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a

final protein concentration of 10-20 µ g/well .

Assay Setup: In a 96-well plate, set up the following in triplicate:

Total Binding: Assay buffer, radioligand, and membrane suspension.

Non-specific Binding: Assay buffer, radioligand, excess naloxone, and membrane

suspension.

Competitive Binding: Assay buffer, radioligand, varying concentrations of Proheptazine,

and membrane suspension.

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound

and unbound radioligand.

Washing: Wash the filters with ice-cold assay buffer.

Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure

radioactivity.

Data Analysis:

Calculate specific binding: Total Binding - Non-specific Binding.

Plot the percentage of specific binding against the log concentration of Proheptazine to

generate a competition curve.

Determine the IC50 value from the curve using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the radioligand concentration and Kd is its dissociation constant.[4]
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Experimental Workflow for Opioid Receptor Binding Assay

Prepare Reagents and Membranes
Set up 96-well Plate

(Total, Non-specific, Competitive Binding)
Incubate Filter and Wash Scintillation Counting

Data Analysis
(IC50 and Ki determination)

Click to download full resolution via product page

Caption: Workflow for determining opioid receptor binding affinity.

In Vivo Assays
This protocol measures the central analgesic activity of Proheptazine in rodents.[12][13][14]

[15][16]

Materials:

Hot plate apparatus with adjustable temperature.

Mice or rats.

Proheptazine hydrochloride solution.

Vehicle control (e.g., saline).

Stopwatch.

Procedure:

Acclimatization: Acclimate the animals to the testing room for at least 30 minutes before the

experiment.

Baseline Latency: Place each animal on the hot plate (maintained at 52-55°C) and record

the latency to the first sign of nociception (e.g., paw licking, jumping).[12][15] A cut-off time

(e.g., 30-60 seconds) should be established to prevent tissue damage.[13]

Drug Administration: Administer Proheptazine or vehicle control via a suitable route (e.g.,

intraperitoneal, subcutaneous).
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Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60,

90 minutes), place the animals back on the hot plate and measure the latency as in step 2.

Data Analysis:

Calculate the percentage of maximum possible effect (%MPE) for each animal at each

time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline

latency)] x 100.

Compare the %MPE between the Proheptazine-treated and vehicle-treated groups using

appropriate statistical tests.

An ED50 can be determined by testing a range of doses.

This test is used to evaluate the peripheral and central analgesic effects of Proheptazine.[17]

[18][19][20][21]

Materials:

Mice.

Acetic acid solution (e.g., 0.6% in saline).

Proheptazine hydrochloride solution.

Vehicle control (e.g., saline).

Observation chambers.

Stopwatch.

Procedure:

Acclimatization: Acclimate the mice to the observation chambers.

Drug Administration: Administer Proheptazine or vehicle control.
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Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer acetic acid

intraperitoneally.[17][18]

Observation: Immediately after acetic acid injection, place the mouse in the observation

chamber and count the number of writhes (abdominal constrictions and stretching of the hind

limbs) over a defined period (e.g., 10-20 minutes).[17][19]

Data Analysis:

Calculate the mean number of writhes for each group.

Determine the percentage of inhibition of writhing for the Proheptazine-treated groups

compared to the vehicle control group: % Inhibition = [ (Mean writhes in control group -

Mean writhes in treated group) / Mean writhes in control group ] x 100.

An ED50 can be determined by testing a range of doses.

Signaling Pathways
As an opioid agonist, Proheptazine is expected to act primarily through G-protein coupled

opioid receptors (GPCRs), such as the mu-opioid receptor (MOR). Activation of these receptors

initiates a cascade of intracellular signaling events.

Simplified Opioid Receptor Signaling Pathway

Cell Membrane

Intracellular Signaling

Proheptazine
μ-Opioid Receptor

(GPCR)
Binds to Gαi/o & GβγActivates

Adenylyl CyclaseInhibits

↓ Ca²⁺ Influx

↑ K⁺ Efflux

↓ cAMP

Analgesia
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Click to download full resolution via product page

Caption: Simplified signaling cascade following Proheptazine binding to the μ-opioid receptor.

[22][23][24]

Upon binding of Proheptazine to the μ-opioid receptor, the associated inhibitory G-protein

(Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit

inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The

Gβγ subunits can directly modulate ion channels, leading to decreased calcium influx and

increased potassium efflux.[22][25] These coordinated actions result in neuronal

hyperpolarization and reduced neurotransmitter release, ultimately leading to the analgesic

effects of the opioid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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